2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide
Description
This compound, with the molecular formula C24H20ClN4OS and molecular weight 457.96 g/mol , belongs to the benzimidazole derivative class. Its structure features a benzimidazole core linked to a 2-chlorobenzyl group, a sulfanyl bridge, and a 2-methylphenyl-substituted acetohydrazide moiety. Benzimidazole derivatives are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The 2-chlorobenzyl substituent and 2-methylphenyl group in this compound confer distinct electronic and steric properties, influencing its biological interactions and stability .
Properties
CAS No. |
303092-76-4 |
|---|---|
Molecular Formula |
C24H21ClN4OS |
Molecular Weight |
449.0 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(2-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H21ClN4OS/c1-17-8-2-3-9-18(17)14-26-28-23(30)16-31-24-27-21-12-6-7-13-22(21)29(24)15-19-10-4-5-11-20(19)25/h2-14H,15-16H2,1H3,(H,28,30)/b26-14+ |
InChI Key |
RKFXAJIISNHLPL-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Canonical SMILES |
CC1=CC=CC=C1C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or an equivalent reagent.
Introduction of Chlorobenzyl Group: The 2-chlorobenzyl group is introduced through a nucleophilic substitution reaction.
Formation of Acetohydrazide: The acetohydrazide moiety is formed by reacting the benzimidazole derivative with hydrazine hydrate.
Final Condensation: The final step involves the condensation of the acetohydrazide with 2-methylbenzaldehyde under acidic or basic conditions to yield the target compound.
Chemical Reactions Analysis
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core and the chlorobenzyl group.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s antimicrobial and antiparasitic properties make it a candidate for developing new drugs.
Medicine: Its potential anticancer and anti-inflammatory activities are being explored for therapeutic applications.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial or cancer cell metabolism.
DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes.
Signal Pathways: The compound may modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences among similar compounds include:
- Position of substituents : The 2-chlorobenzyl group in the target compound contrasts with analogs bearing 4-chlorobenzyl or other aryl groups.
- Substituent types : Variations in the phenylidene moiety (e.g., fluoro, methoxy, bromothiophene) alter electronic properties and binding affinities .
Table 1: Structural Comparison of Selected Compounds
Biological Activity
The compound 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by relevant case studies and research findings.
- Molecular Formula: C24H21ClN4OS
- Molecular Weight: 442.96 g/mol
- IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Benzimidazole Core: The benzimidazole structure is synthesized by condensing o-phenylenediamine with appropriate aldehydes.
- Chlorobenzyl Group Introduction: This is achieved through nucleophilic substitution reactions.
- Thioether Formation: The benzimidazole derivative is reacted with thiols to introduce the sulfanyl group.
- Acetohydrazide Formation: The final step involves the condensation of the thioether derivative with hydrazides under acidic conditions.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have shown effectiveness against:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The minimum inhibitory concentrations (MIC) for these pathogens suggest that the compound could serve as a potential lead in developing new antimicrobial agents.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. It has shown activity against various cancer cell lines, including:
- Human breast cancer (MCF-7)
- Lung cancer (A549)
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase, which is critical for halting tumor growth.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis: The benzimidazole moiety is known to intercalate into DNA, disrupting replication.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels lead to oxidative stress in cancer cells, promoting apoptosis.
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in cellular proliferation.
Case Studies
| Study | Findings |
|---|---|
| Oliveira et al. (2016) | Demonstrated antimicrobial efficacy against E. coli and S. aureus with MIC values below 50 µg/mL. |
| Santacruz et al. (2017) | Reported significant cytotoxicity against MCF-7 cells with IC50 values around 30 µM. |
| Nguyen et al. (2013) | Showed antioxidant activity which may contribute to its anticancer effects by reducing oxidative stress in cells. |
Comparison with Similar Compounds
The unique structure of this compound distinguishes it from similar compounds, particularly due to the presence of the chlorobenzyl and sulfanyl groups which enhance its biological profile.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| Compound A | Moderate | Low |
| Compound B | High | Moderate |
| This Compound | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
